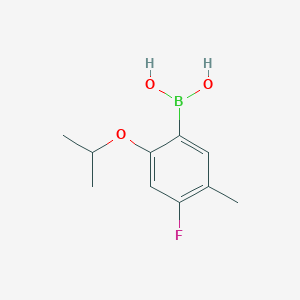

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

描述

Significance of Boronic Acid Derivatives as Versatile Synthetic Building Blocks

The prominence of boronic acid derivatives in modern organic synthesis is largely attributed to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.com This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an organoboron compound with an organic halide or triflate, providing a straightforward route to biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnbinno.comnbinno.com The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an exceptionally versatile and widely adopted synthetic method. chemimpex.com

Beyond their application in C-C bond formation, boronic acids participate in a range of other important transformations, including C-N, C-O, and C-S bond-forming reactions, further highlighting their synthetic utility. nbinno.com Their ability to act as catalysts in various organic transformations is also an area of growing interest. nih.govmit.edu

General Overview of 4-Fluoro-2-isopropoxy-5-methylphenylboronic Acid within the Context of Contemporary Chemical Research

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a substituted arylboronic acid that has garnered attention as a valuable intermediate in the synthesis of complex organic molecules. Its structure combines several key features that are highly desirable in medicinal chemistry and materials science. The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. nih.gov The isopropoxy group can enhance solubility and modulate electronic properties, while the methyl group provides a point for further structural modification.

While extensive published research specifically detailing the applications of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is limited, its structural motifs suggest its potential as a key building block in the synthesis of novel pharmaceutical candidates and functional materials. Its primary utility is anticipated in Suzuki-Miyaura cross-coupling reactions, where it can introduce the 4-fluoro-2-isopropoxy-5-methylphenyl moiety into a target molecule.

Table 1: Physicochemical Properties of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

| Property | Value |

| Molecular Formula | C10H14BFO3 |

| Molecular Weight | 212.03 g/mol |

| Appearance | Solid |

Data sourced from commercially available information. bldpharm.com

Scope and Objectives of Academic Research on Substituted Phenylboronic Acids

Academic and industrial research on substituted phenylboronic acids is a vibrant and continuously evolving field. The primary objectives of this research include:

Development of Novel Synthetic Methodologies: A significant focus is on expanding the scope of cross-coupling reactions and other transformations involving boronic acids. This includes the development of more efficient and environmentally benign catalytic systems. nih.govnih.govmdpi.comresearchgate.net

Synthesis of Biologically Active Molecules: Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. Research is directed towards the design and synthesis of novel drug candidates for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. nih.govnih.gov

Creation of Advanced Materials: The unique electronic and structural properties of arylboronic acids make them valuable building blocks for the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials with tailored optical and electronic properties.

Exploration of Catalytic Applications: There is a growing interest in the use of boronic acids themselves as catalysts for various organic transformations, offering a metal-free alternative to traditional catalytic systems. nih.govmit.edu

The study of substituted phenylboronic acids, such as 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, is integral to advancing these research frontiers. The specific substitution pattern on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, enabling the systematic exploration of structure-activity relationships and the development of new chemical entities with enhanced performance.

属性

IUPAC Name |

(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZPUJRYQPRMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 2 Isopropoxy 5 Methylphenylboronic Acid

Strategies for Introducing the Boronic Acid Moiety onto Substituted Aromatic Systems

The introduction of a boronic acid group onto a pre-functionalized aromatic ring is a pivotal step in the synthesis of compounds like 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid. The choice of method depends on the stability of the existing substituents and the availability of starting materials.

A well-established and versatile method for synthesizing arylboronic acids involves the use of Grignard reagents. google.com This approach typically begins with the corresponding aryl halide, such as a bromo-substituted precursor. The Grignard reagent is formed by reacting the aryl halide with magnesium metal. prepchem.com This organomagnesium intermediate is then treated with an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. google.comwikipedia.org The subsequent acidic hydrolysis of the resulting boronate ester yields the final arylboronic acid. google.com

The reaction must often be conducted at low temperatures, such as -78°C, to prevent side reactions, including multiple additions of the Grignard reagent to the boron center. google.comgoogle.com A general and convenient protocol involves the electrophilic borylation of aryl Grignard reagents prepared from arylbromides, which can be achieved in excellent yields at 0°C. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Grignard-Mediated Borylation Methods

| Method | Boron Source | Typical Conditions | Advantages | Key Considerations |

| Classical Grignard | Trimethyl borate | Mg, THF; then B(OMe)₃ at -78°C; then H₃O⁺ | Widely applicable, uses common reagents. | Requires cryogenic temperatures to avoid side reactions. google.com |

| "Turbo-Grignard" | Triisopropyl borate | iPrMgCl·LiCl for Br/Mg exchange; then B(O-iPr)₃ | Highly efficient for Br/Mg exchange, proceeds at milder temperatures (0°C). researchgate.net | Requires preparation of the specific "Turbo-Grignard" reagent. |

| Barbier Conditions | Pinacolborane (PinBH) | Mg, organic halide, and PinBH mixed in one pot. | Simple one-pot procedure, avoids pre-formation of the Grignard reagent. google.com | Can lead to Wurtz coupling byproducts. google.com |

| Aminoborane (B14716983) Method | Diisopropylaminoborane | Pre-formed Grignard reagent added to BH₂-N(iPr)₂. | Mild conditions, single addition product, stable boron source. clockss.org | Requires synthesis of the aminoborane reagent. |

Palladium-Catalyzed Direct C-H Borylation Reactions

In recent years, transition-metal-catalyzed direct C-H bond functionalization has emerged as a powerful tool for creating carbon-boron bonds, offering a more atom-economical alternative to traditional methods. mdpi.com Palladium-catalyzed C-H borylation reactions allow for the conversion of an inert C-H bond directly into a C-B bond. nih.gov

For substituted aromatic systems, achieving regioselectivity is a significant challenge. These reactions often rely on directing groups present on the substrate to guide the catalyst to a specific C-H bond, typically in the ortho position. acs.org For a substrate like 4-fluoro-2-isopropoxy-5-methyltoluene, the existing isopropoxy group could potentially direct the borylation to an adjacent C-H position. The development of specialized ligands is critical for promoting the reductive elimination step involving the palladium-boron species, which can otherwise be inefficient. nih.gov

Table 2: Key Components in Palladium-Catalyzed C-H Borylation

| Component | Role in Catalytic Cycle | Example |

| Palladium Precatalyst | Active catalyst source | Pd(OAc)₂, [Pd(dba)₂] |

| Ligand | Promotes reductive elimination, influences selectivity | Phosphine (B1218219) ligands (e.g., SPhos), N-heterocyclic carbenes (NHCs), quinoline-based ligands. organic-chemistry.orgnih.gov |

| Boron Source | Provides the boryl group | Bis(pinacolato)diboron (B136004) (B₂pin₂), Pinacolborane (HBpin). mdpi.com |

| Oxidant | Regenerates the active catalyst in oxidative cycles | Benzoquinone, Ag₂CO₃ |

| Directing Group | Ensures regioselectivity | Amides, pyridyl groups, ethers. acs.orgacs.org |

Synthesis of Boronate Esters as Synthetic Precursors

Arylboronic acids can be prone to dehydration, forming cyclic boroxine (B1236090) anhydrides. wikipedia.org To circumvent stability and purification issues, they are often synthesized and isolated as boronate esters, particularly pinacol (B44631) esters. vt.edu These esters are typically stable, crystalline solids that are easily purified by chromatography and can be readily hydrolyzed to the corresponding boronic acid when needed. wikipedia.org

Two primary routes lead to aryl boronate esters:

Miyaura Borylation: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgwikipedia.org The reaction is highly efficient and tolerates a wide variety of functional groups.

Organometallic Routes: As an alternative to hydrolysis, the intermediate formed from the reaction of a Grignard or organolithium reagent with a trialkyl borate can be reacted with a diol, like pinacol, to directly form the boronate ester. wikipedia.org Similarly, Grignard reagents react efficiently with pinacolborane at ambient temperature to afford the corresponding pinacolboronates. google.comorganic-chemistry.org

Table 3: Comparison of Synthetic Routes to Boronate Esters

| Method | Starting Material | Key Reagents | Advantages |

| Miyaura Borylation | Aryl Halide (e.g., Ar-Br) | B₂pin₂, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Excellent functional group tolerance, mild conditions. organic-chemistry.org |

| Grignard Reaction | Aryl Halide (e.g., Ar-Br) | Mg, Pinacolborane (HBpin) | Metal-catalyst-free, proceeds at ambient temperature. google.comorganic-chemistry.org |

Selective Functionalization of the Aromatic Core of the Compound

The synthesis of the target molecule requires the precise installation of both a fluorine atom and an isopropoxy group onto the toluene-derived aromatic core.

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. The choice often depends on the desired regioselectivity and the stage of the synthesis.

Electrophilic Fluorination: This involves the reaction of an aromatic compound with an electrophilic source of "F+". Modern reagents such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF₄, commercially known as Selectfluor) are often used for this purpose. libretexts.org Another method involves using reagents like NF₄BF₄ in an electrophilic substitution reaction. google.comdtic.mil

Balz-Schiemann Reaction: A classical method that involves the diazotization of an arylamine with a nitrite (B80452) source in the presence of HBF₄, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Use of Pre-fluorinated Starting Materials: A common and often more practical approach is to begin the synthesis with a commercially available aromatic compound that already contains the fluorine atom in the desired position. For the target compound, a starting material like 4-fluoro-5-methylphenol or a related derivative would streamline the synthesis significantly.

The formation of the aryl ether bond to introduce the isopropoxy group can be achieved via classical or modern transition-metal-catalyzed methods.

Williamson Ether Synthesis: This traditional method involves the Sₙ2 reaction of a phenoxide with an alkyl halide. libretexts.org To synthesize the target compound, a corresponding fluorinated methyl-phenoxide would be reacted with an isopropyl halide (e.g., 2-bromopropane). However, since isopropyl halides are secondary, they are prone to undergoing a competing E2 elimination reaction in the presence of a strong base like a phenoxide, which can lead to lower yields of the desired ether. libretexts.org

Transition-Metal-Catalyzed C-O Coupling: Modern methods, such as the Buchwald-Hartwig or Ullmann-type couplings, offer milder and more efficient alternatives. A palladium-catalyzed reaction can couple an aryl bromide or chloride with isopropanol (B130326) in the presence of a suitable base (e.g., NaH, NaOtBu) and a phosphine ligand (e.g., Tol-BINAP). google.comgoogle.com Copper-catalyzed systems are also widely used for the alkoxylation of aryl halides. organic-chemistry.org These methods generally provide higher yields and are more reliable than the Williamson synthesis for secondary alcohols. google.com

Table 4: Methods for Aryl Isopropyl Ether Formation

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Williamson Synthesis | Phenoxide + Isopropyl Halide | Strong base (e.g., NaH) | Simple, classic method. | Competing E2 elimination is a major side reaction, often leading to low yields. libretexts.org |

| Palladium-Catalyzed Coupling | Aryl Halide + Isopropanol | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Tol-BINAP), Base | High yields, mild conditions (50-120°C), good functional group tolerance. google.comgoogle.com | Requires expensive catalyst and ligand. |

| Copper-Catalyzed Coupling | Aryl Halide + Isopropanol | Cu catalyst (e.g., CuI), Ligand, Base | Generally less expensive than palladium catalysis. organic-chemistry.org | May require higher temperatures or specific ligands. |

Strategies for Methyl Group Installation

The introduction of a methyl group onto the phenyl ring is a crucial step in the synthesis of 4-fluoro-2-isopropoxy-5-methylphenylboronic acid. Several strategies can be employed for this transformation, leveraging both classical and modern synthetic methodologies. The choice of method often depends on the nature of the starting material and the desired regioselectivity.

One common approach involves the use of a directed ortho-metalation (DoM) strategy. In this scenario, a directing group on the aromatic ring guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting aryl anion is then quenched with a methylating agent, such as methyl iodide. For the synthesis of the target compound, a plausible precursor could be a derivative where the isopropoxy group or a protected boronic acid function directs the methylation.

Alternatively, transition metal-catalyzed C-H activation/methylation reactions have emerged as powerful tools for the direct installation of methyl groups. rsc.org Palladium-catalyzed reactions, for instance, can utilize various directing groups to achieve high regioselectivity. rsc.org In the context of 4-fluoro-2-isopropoxy-5-methylphenylboronic acid, a precursor bearing a suitable directing group could be subjected to palladium catalysis in the presence of a methylating agent like methylboronic acid or trimethylboroxine. rsc.org

Another viable strategy is the Suzuki-Miyaura cross-coupling reaction itself. If a suitable precursor bearing a halide or triflate at the desired position for methylation is available (e.g., 5-bromo-4-fluoro-2-isopropoxyphenylboronic acid derivative), it can be coupled with a methylboronic acid or its ester in the presence of a palladium catalyst to install the methyl group. researchgate.net This approach offers the advantage of forming the C-C bond under relatively mild conditions.

The following table summarizes potential methylation strategies for precursors to 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, based on established methodologies for analogous compounds.

| Strategy | Reagents and Conditions | Advantages | Potential Challenges |

| Directed ortho-Metalation (DoM) | 1. Strong base (e.g., n-BuLi, LDA) 2. Methylating agent (e.g., CH3I) | High regioselectivity, well-established methodology. | Requires cryogenic temperatures, sensitive to functional groups. |

| Palladium-Catalyzed C-H Methylation | Pd catalyst (e.g., Pd(OAc)2), directing group, methylating agent (e.g., methylboronic acid). rsc.org | Direct functionalization of C-H bonds, high atom economy. | May require specific directing groups, catalyst optimization needed. |

| Suzuki-Miyaura Cross-Coupling | Precursor with halide/triflate, methylboronic acid/ester, Pd catalyst, base. researchgate.net | Mild reaction conditions, high functional group tolerance. | Requires synthesis of a halogenated or triflated precursor. |

This table presents plausible strategies based on general organic synthesis principles, as direct literature for the target compound is limited.

Optimization of Synthetic Pathways for Enhanced Productivity and Sustainability

The optimization of synthetic routes for fine chemicals like 4-fluoro-2-isopropoxy-5-methylphenylboronic acid is paramount for both economic viability and environmental responsibility. This involves the implementation of green chemistry principles and the development of more efficient catalytic systems.

Green chemistry aims to minimize the environmental impact of chemical processes. asianpubs.orgrsc.orgcdnsciencepub.com For the synthesis of arylboronic acids, several green approaches can be considered.

One key area of focus is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. asianpubs.orgrsc.orgrsc.org For instance, Suzuki-Miyaura reactions, which are often employed in the synthesis of complex molecules from boronic acids, have been successfully performed in aqueous media. cdnsciencepub.comacs.org The development of water-soluble catalysts and ligands is crucial for the success of these aqueous-phase reactions. acs.org Mechanochemical methods, which involve solvent-free reactions conducted by grinding or milling, offer another promising green alternative for the synthesis and derivatization of boronic acids.

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to green synthesis. Catalytic C-H activation strategies are inherently more atom-economical than traditional methods that require pre-functionalized substrates. acsgcipr.org

Furthermore, the use of renewable starting materials and the development of one-pot or telescoped reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, can significantly reduce waste and energy consumption. acsgcipr.orgnih.gov

The performance of transition metal-catalyzed reactions heavily relies on the catalyst and ligand used. Research in this area is focused on developing more active, selective, and stable catalyst systems.

For borylation reactions, which are fundamental to the synthesis of the boronic acid moiety, advanced catalyst systems are being explored. While palladium has been a dominant metal in this field, there is a growing interest in using more abundant and less expensive base metals like nickel and iron. acs.orgdigitellinc.com The development of nickel-catalyzed borylation and subsequent cross-coupling reactions in a one-pot process represents a significant advancement in terms of cost-effectiveness and sustainability. acs.org

Ligand design plays a pivotal role in controlling the regioselectivity and efficiency of C-H borylation reactions. acs.orgnih.gov The development of ligands that can direct the borylation to a specific position on the aromatic ring is a key area of research. For instance, tailored phosphine ligands with specific steric and electronic properties have been shown to enable the borylation of sterically hindered aryl chlorides. acs.org Similarly, novel bipyridine-based ligands have been designed to achieve para-selective C-H borylation of anilines and other arenes. researchgate.netnih.gov

High-throughput screening techniques are increasingly being used to accelerate the discovery of optimal catalyst-ligand combinations for specific transformations. iitm.ac.insigmaaldrich.comalfachemic.com These methods allow for the rapid evaluation of a large number of catalysts and reaction conditions, leading to faster process optimization.

The following table outlines key areas of investigation for advanced catalyst systems and ligand design relevant to the synthesis of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid.

| Area of Investigation | Focus | Potential Impact |

| Base Metal Catalysis | Replacing palladium with more abundant metals like nickel or iron for borylation and cross-coupling reactions. acs.orgdigitellinc.com | Reduced cost, improved sustainability. |

| Advanced Ligand Design | Development of ligands to control regioselectivity in C-H functionalization and improve catalyst activity and stability. acs.orgnih.govacs.org | Higher yields of the desired isomer, broader substrate scope. |

| High-Throughput Screening | Rapid screening of catalyst and ligand libraries to identify optimal reaction conditions. iitm.ac.insigmaaldrich.comalfachemic.com | Accelerated process development and optimization. |

| Photocatalysis | Utilizing light to drive borylation and other synthetic transformations under mild conditions. | Energy-efficient and potentially novel reaction pathways. |

This table highlights current research trends in catalysis that could be applied to optimize the synthesis of the target compound.

Mechanistic Investigations of 4 Fluoro 2 Isopropoxy 5 Methylphenylboronic Acid Reactivity

Detailed Reaction Mechanisms in Carbon-Carbon Bond Forming Processes

While 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is an ideal candidate for various cross-coupling reactions, specific studies detailing its mechanistic pathways are not available. The following subsections outline the areas where research would be necessary to build a complete understanding of its reactivity profile.

Suzuki-Miyaura Cross-Coupling Reaction Dynamics

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. The unique substitution pattern of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid—with an electron-withdrawing fluorine, an electron-donating and sterically bulky isopropoxy group, and a methyl group—suggests a nuanced reactivity profile. However, without specific experimental data, any analysis remains speculative.

The transmetalation step, involving the transfer of the aryl group from boron to the palladium center, is a critical phase of the Suzuki-Miyaura catalytic cycle. The interplay between the palladium catalyst, its supporting ligands, and the boronic acid dictates the efficiency of this step. For ortho-alkoxy substituted phenylboronic acids, a potential chelation effect between the alkoxy oxygen and the palladium center has been suggested to influence reaction selectivity and rates in related molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The bulky isopropoxy group in 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid could sterically influence ligand association and the geometry of the transition state. The electronic nature of the phosphine (B1218219) ligands would also be crucial, with electron-rich and bulky ligands generally favoring the oxidative addition and reductive elimination steps. However, no studies have been published that specifically investigate these interactions for this compound.

In reactions where new stereocenters are formed, or existing ones can be influenced, the stereochemical outcome is of paramount importance. For reactions involving ortho-substituted biaryls, the potential for atropisomerism exists due to restricted rotation around the newly formed C-C bond. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The steric hindrance provided by the ortho-isopropoxy group of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid could play a significant role in creating a barrier to rotation, potentially leading to stable atropisomers. However, studies on the stereochemical control in coupling reactions specifically involving this boronic acid have not been reported. General studies on related systems show that the choice of ligand and reaction conditions can influence the stereochemical course of Suzuki-Miyaura reactions. sci-hub.serichmond.edu

Chan-Lam Coupling and Related Oxidative Functionalization Transformations

The Chan-Lam coupling provides a pathway to form carbon-heteroatom bonds, typically using copper catalysts. This reaction would enable the coupling of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid with amines, alcohols, or thiols. The mechanism involves the formation of a copper-aryl intermediate. The electronic nature and steric hindrance of the boronic acid would again be expected to play a crucial role. The presence of the ortho-isopropoxy group might influence the coordination to the copper center. No specific studies on the Chan-Lam coupling of this particular boronic acid are currently available in the scientific literature.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium and copper, other transition metals like nickel, rhodium, and iron are known to catalyze cross-coupling reactions. Nickel catalysts, for example, are often used for coupling with less reactive electrophiles. acs.org The specific reactivity of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid in these varied catalytic systems remains an unexplored area of research. Each metal and its associated ligand set would present a unique mechanistic pathway and potential for different reactivity and selectivity.

Non-Coupling Reaction Pathways Involving the Boronic Acid Moiety

The reactivity of arylboronic acids extends beyond the well-known palladium-catalyzed cross-coupling reactions. The boronic acid moiety itself can participate in a variety of non-coupling transformations. This section explores several of these alternative reaction pathways for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, focusing on addition reactions, benzene (B151609) ring cleavage, and the formation of boronate esters.

| Reactant | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid | 1,4-Addition | Not Reported | Not Reported | Not Reported | N/A |

| 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid | Other Addition Reactions | Not Reported | Not Reported | Not Reported | N/A |

| This table is for illustrative purposes; no specific data for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid was found in the search results. |

The cleavage of the benzene ring in arylboronic acids is a transformation that is not commonly observed under typical reaction conditions. While oxidative degradation of aromatic compounds can lead to ring cleavage, specific studies detailing this process for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid are absent from the current body of scientific literature. The stability of the aromatic ring generally requires harsh conditions or specific enzymatic pathways for cleavage to occur. nih.gov There is no indication from the available data that 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid undergoes such reactions under standard laboratory conditions.

| Starting Material | Reaction Conditions | Observed Products | Mechanistic Pathway | Reference |

| 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid | Not Reported | Not Reported | Not Reported | N/A |

| This table is for illustrative purposes; no specific data for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid was found in the search results. |

A hallmark reaction of boronic acids is their ability to reversibly form cyclic esters, known as boronate esters, with 1,2- and 1,3-diols. researchgate.netresearchgate.net This reaction is a dynamic covalent process that is highly dependent on the pH of the medium. researchgate.net While specific studies detailing the kinetics and thermodynamics of boronate ester formation with 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid are not available, the general principles of this reaction are well-established for other arylboronic acids.

The formation of a boronate ester involves the condensation of the boronic acid with a diol, resulting in the elimination of two molecules of water. The equilibrium of this reaction is influenced by the concentration of the reactants, the solvent, and the pH. researchgate.net In aqueous solutions, the equilibrium can be shifted by changing the pH. At acidic or neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form, which is less reactive towards diols. As the pH increases, the boronic acid is converted to its anionic, tetrahedral boronate form, which readily reacts with diols to form the more stable cyclic boronate ester. nih.govnih.gov

The electronic and steric properties of the substituents on the phenyl ring of the boronic acid can influence the pKa of the boronic acid and, consequently, the pH at which boronate ester formation is most favorable. The presence of electron-withdrawing groups, such as the fluorine atom in 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, is expected to lower the pKa of the boronic acid, thereby facilitating boronate ester formation at a lower pH compared to unsubstituted phenylboronic acid. researchgate.net

The general mechanism for the reversible formation of a boronate ester between an arylboronic acid and a generic diol is depicted below:

R-B(OH)₂ + HO-R'-OH ⇌ R-B(O-R'-O) + 2H₂O

| Diol Reactant | Solvent | pH | Equilibrium Constant (Keq) | Thermodynamic Parameters | Reference |

| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

| This table is for illustrative purposes; no specific data for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid was found in the search results. |

Construction of Biaryl and Heteroaryl Scaffolds via Cross-Coupling Methodologies

The primary application of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of synthetic chemistry for its efficiency in forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl frameworks, which are prevalent in pharmaceuticals and advanced materials. chemimpex.comgre.ac.uk The general mechanism involves the reaction of an arylboronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. organic-synthesis.com

Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Boronic Acid | 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid | Arylating Agent |

| Coupling Partner | Aryl/Heteroaryl Halide (e.g., Bromide, Iodide) | Substrate |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates C-C bond formation |

| Ligand | Phosphine-based (e.g., PPh₃, KenPhos) | Stabilizes and activates the catalyst |

| Base | K₃PO₄, Na₂CO₃, CsF | Activates the boronic acid |

| Solvent | Toluene, Dioxane, THF, DMF | Reaction Medium |

Boron-containing compounds are receiving increasing attention from the pharmaceutical industry due to their unique properties and diverse biological activities, which include antibacterial, antifungal, antiviral, and anti-inflammatory effects. nih.govrsc.org Arylboronic acids, such as 4-fluoro-2-isopropoxy-5-methylphenylboronic acid, are crucial intermediates in the synthesis of these bioactive molecules. The presence of a fluorine atom can enhance a compound's metabolic stability and binding affinity, making fluorinated building blocks highly desirable in drug discovery. chemimpex.com By participating in Suzuki-Miyaura coupling, this reagent enables the incorporation of its specific substituted phenyl motif into larger molecules, leading to the development of novel therapeutic agents. nih.gov The biaryl scaffold it helps create is found in numerous natural and synthetic products with a wide range of biological activities. gre.ac.uk

The structure of 4-fluoro-2-isopropoxy-5-methylphenylboronic acid, with its ortho-isopropoxy group, is well-suited for the synthesis of sterically hindered biaryls. The formation of these compounds, particularly those with axial chirality (atropisomers), is a significant challenge in organic synthesis. Asymmetric Suzuki-Miyaura coupling reactions, employing specialized chiral ligands like KenPhos, have proven effective in synthesizing such molecules with high enantioselectivity. nih.gov The steric bulk of the isopropoxy group on the boronic acid can influence the rotational barrier of the resulting biaryl bond and can be a key design element in creating stable atropisomers. nih.gov Research has shown that even sterically demanding substituents on the boronic acid coupling partner can lead to successful coupling with good yields and selectivity. nih.gov

Beyond simple biaryls, this boronic acid can be a precursor for constructing more complex, fused ring systems. The synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs) is an area of growing interest for applications in organic optoelectronics. rsc.org Synthetic strategies often involve the coupling of boronic acids to form larger aromatic structures, which can then undergo cyclization reactions to create fully fused, planar systems. While direct examples involving 4-fluoro-2-isopropoxy-5-methylphenylboronic acid are not specified, the general methodology allows for the integration of such substituted aryl units into larger PAH skeletons, potentially modulating the electronic properties and self-assembly behavior of the resulting materials. rsc.org

Role as a Versatile Intermediate in Multi-Step Total Syntheses

In the context of total synthesis, arylboronic acids are indispensable intermediates. Their stability, commercial availability, and predictable reactivity in cross-coupling reactions make them ideal for introducing specific aryl fragments at various stages of a complex synthesis.

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to building molecular complexity. While specific literature detailing the use of 4-fluoro-2-isopropoxy-5-methylphenylboronic acid in such sequences is not available, related compounds like 4-fluoro-2-methylphenylboronic acid are known to be used in tandem palladium-catalyzed Suzuki cross-coupling and cyclization reactions. This suggests the potential for 4-fluoro-2-isopropoxy-5-methylphenylboronic acid to be employed similarly, where an initial Suzuki-Miyaura coupling could be followed by an intramolecular reaction to rapidly construct complex heterocyclic or polycyclic structures.

Solid-phase synthesis is a powerful technique for the assembly of large molecules like peptides and oligonucleotides, as it simplifies purification by allowing excess reagents to be washed away from the resin-bound product. luxembourg-bio.compeptide.com This methodology has been extended to the synthesis of peptides containing a C-terminal boronic acid. nih.gov In this approach, an aminoboronic acid can be anchored to a solid support, such as a 1-glycerol polystyrene resin, and a peptide chain is then built upon it using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov Although not a peptide itself, 4-fluoro-2-isopropoxy-5-methylphenylboronic acid represents the class of boronic acids that can be integrated into molecules on a solid support, highlighting the compatibility of the boronic acid functional group with established solid-phase synthesis protocols. nih.gov

Advancements in Organic Synthesis: The Role of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

The field of organic chemistry continually seeks novel reagents that can facilitate the efficient and selective synthesis of complex molecules. Among the vast array of tools available to synthetic chemists, organoboron compounds, particularly boronic acids, have emerged as indispensable building blocks. This article focuses on the chemical compound 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, exploring its application in the synthesis of complex organic molecules and its role in the development of new synthetic strategies.

Applications in Complex Organic Molecule Synthesis

The structural features of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, including the presence of a fluorine atom, an isopropoxy group, and a methyl group on the phenyl ring, impart specific electronic and steric properties that chemists can exploit in the construction of intricate molecular architectures. These substituents can influence the reactivity of the boronic acid and the properties of the resulting products, making it a valuable reagent in medicinal and materials chemistry.

While 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a valuable reagent in established cross-coupling reactions, its unique substitution pattern also opens avenues for the development of novel synthetic methodologies. The interplay of the electron-withdrawing fluorine atom and the electron-donating isopropoxy and methyl groups can lead to distinct reactivity profiles compared to simpler arylboronic acids.

Research in this area focuses on harnessing these electronic effects to achieve transformations that are otherwise challenging. For instance, the specific substitution may influence the oxidative addition and reductive elimination steps in catalytic cycles, potentially allowing for milder reaction conditions or the use of less reactive coupling partners.

A primary area of application for this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. The general mechanism for the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The unique electronic nature of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be particularly advantageous in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and other biologically active molecules. The fluorine and isopropoxy groups can modulate the pharmacokinetic properties of the final products, such as metabolic stability and lipophilicity.

While specific, detailed research findings on novel synthetic methodologies exclusively leveraging the unique reactivity of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid are not extensively documented in publicly available literature, the general principles of arylboronic acid chemistry provide a framework for its application. The development of new catalytic systems that are tolerant of the specific functional groups on this boronic acid is an ongoing area of interest. For example, the development of ligands for the palladium catalyst that can enhance the rate and selectivity of the cross-coupling reaction with this sterically hindered and electronically complex boronic acid is a key research objective.

The following table outlines the general parameters for a Suzuki-Miyaura coupling reaction, which can be adapted for use with 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid.

| Parameter | Description | Typical Conditions |

| Catalyst | Palladium complex that facilitates the reaction. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Phosphine-based ligand that stabilizes the palladium catalyst. | PPh₃, P(t-Bu)₃, SPhos |

| Base | Activates the boronic acid for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF, DMF |

| Reactants | The boronic acid and an organic halide or triflate. | 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid and an aryl/vinyl halide |

| Temperature | The reaction temperature. | Room temperature to 120 °C |

Further research is required to fully elucidate and exploit the unique reactivity of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid in developing novel synthetic methodologies. Such studies would contribute to the broader field of organic synthesis by expanding the toolkit of reagents available for the construction of complex and functionally diverse molecules.

Exploration in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Pharmaceutical Intermediates

Organoboron compounds, especially arylboronic acids, are extensively used as intermediates in organic synthesis due to their stability, low toxicity, and versatility in forming new carbon-carbon bonds. nih.gov The subject compound is a prime example of a bespoke building block designed for multi-step pharmaceutical synthesis. The fluorine atom, for instance, can enhance metabolic stability and binding affinity of a final drug molecule, a common strategy in modern drug design. chemimpex.comnih.gov

Table 1: Functional Group Analysis of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

| Functional Group | Role in Medicinal Chemistry |

|---|---|

| Boronic Acid (-B(OH)₂) | Enables Suzuki-Miyaura cross-coupling reactions for C-C bond formation; interacts with biological targets. chemimpex.comnih.gov |

| Fluorine (-F) | Can improve metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. chemimpex.comnih.gov |

| Isopropoxy (-OCH(CH₃)₂) | Modifies solubility, lipophilicity, and steric profile to influence biological activity. |

| Methyl (-CH₃) | Acts as a steric and electronic modifier to fine-tune the molecule's interaction with biological targets. |

Phenylboronic acid derivatives are recognized as important structural motifs in the development of anti-cancer agents. researchgate.net The specific compound, 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, serves as a key intermediate for synthesizing more complex molecules aimed at cancer therapy. chemimpex.com Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated the clinical success of this class of compounds in oncology. nih.govnih.gov The utility of this specific building block lies in its ability to be incorporated into larger, biologically active scaffolds through reactions like the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for creating novel anti-cancer drug candidates. nih.gov

The boronic acid group is a key pharmacophore that can act as an effective inhibitor of certain enzymes, particularly serine proteases. nih.gov This is due to the ability of the boron atom to form a stable, reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site. Consequently, 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be used as a starting material to design potent and selective enzyme inhibitors. chemimpex.comnih.gov By modifying the phenyl ring with isopropoxy and methyl groups, medicinal chemists can tailor the molecule to fit into specific enzyme pockets, thereby creating targeted inhibitors or receptor antagonists. chemimpex.com

Targeted drug design aims to create molecules that interact specifically with a biological target, such as a protein or enzyme involved in a disease, to maximize efficacy and minimize side effects. nih.gov The structural features of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid make it a useful fragment for this purpose. The fluorine substitution can enhance a drug's electronic properties and resistance to metabolic degradation, while the other substituents allow for fine-tuning of its shape and polarity. chemimpex.comnih.gov This allows researchers to optimize the lead compound's pharmacological profile, a critical step in the drug discovery pipeline. nih.gov Phenylboronic acids, in general, are increasingly used in targeted systems, leveraging their unique chemical properties to engage with cancer-specific biomarkers. nih.gov

Strategies for Incorporating Boronic Acid Functionality into Potential Drug Candidates

The primary strategy for incorporating arylboronic acids like 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid into larger molecules is through palladium-catalyzed cross-coupling reactions. nih.govnbinno.com The Suzuki-Miyaura coupling is the most prominent of these methods, allowing for the efficient formation of a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide. chemimpex.comnih.gov This reaction is highly valued in the pharmaceutical industry for its reliability and tolerance of a wide range of functional groups, enabling the construction of intricate molecular architectures required for modern drugs. nbinno.com Recent advancements have also focused on novel synthetic methods, such as decarboxylative borylation, to efficiently introduce boron atoms into organic molecules at various stages of synthesis. drugdiscoverytrends.com

Investigation into Bioconjugation Processes

Bioconjugation involves linking molecules to biological macromolecules like proteins or carbohydrates. The boronic acid moiety is particularly useful in this area due to its unique ability to form reversible covalent bonds. chemimpex.com This property is exploited to create targeted delivery systems or diagnostic tools.

A hallmark of boronic acids is their capacity to react specifically and reversibly with compounds containing 1,2- or 1,3-diols (two hydroxyl groups on adjacent or nearby carbon atoms) to form cyclic boronate esters. researchgate.netnih.gov This interaction is pH-dependent and forms the basis for the use of boronic acids in recognizing and binding to many biologically important molecules that feature diol motifs. rsc.orgnih.gov This selective binding is crucial for applications ranging from biosensors for glucose (a sugar containing diols) to affinity chromatography for purifying glycoproteins. researchgate.netnih.govacs.org

Table 2: Examples of Biological Molecules with Diol Groups Targeted by Boronic Acids

| Class of Biomolecule | Specific Example | Relevance |

|---|---|---|

| Monosaccharides | Glucose, Fructose | Basis for glucose sensors in diabetes management. nih.govacs.org |

| Nucleosides/RNA | Adenosine, Guanosine | The ribose sugar in RNA has a cis-diol, allowing for selective binding and separation. researchgate.net |

| Glycoproteins | Cell surface proteins | Sialic acids on cancer cell surfaces can be targeted for drug delivery. nih.govresearchgate.net |

| Catecholamines | Dopamine | Used in the development of sensors for neurotransmitters. nih.gov |

Potential Applications in Targeted Drug Delivery Systems

Extensive research into the applications of "4-Fluoro-2-isopropoxy-5-methylphenylboronic acid" in the realm of targeted drug delivery systems has yet to yield specific, publicly available research findings. While the broader class of compounds to which it belongs, arylboronic acids, has been a subject of significant interest in medicinal chemistry for targeted therapies, specific data on this particular compound's utility in such systems remains elusive in current scientific literature.

The theoretical basis for the potential application of phenylboronic acid derivatives in targeted drug delivery lies in their inherent affinity for sialic acid residues. Sialic acids are frequently overexpressed on the surfaces of various cancer cells, making them a viable target for directing therapeutic agents specifically to malignant tissues while sparing healthy cells. Phenylboronic acids can form reversible covalent bonds with the diol groups present in sialic acids, a mechanism that could be exploited to achieve tumor-specific drug accumulation.

This targeting strategy has been explored through the development of nanoparticle-based drug delivery systems decorated with phenylboronic acid moieties. These functionalized nanoparticles are designed to recognize and bind to the sialic acid-rich surfaces of cancer cells, thereby enhancing the localized concentration of an encapsulated drug.

While this approach holds considerable promise, and numerous studies have investigated various phenylboronic acid derivatives in this context, specific research detailing the synthesis, characterization, and efficacy of drug delivery systems incorporating "4-Fluoro-2-isopropoxy-5-methylphenylboronic acid" is not currently available in the reviewed scientific literature. Consequently, data tables detailing specific research findings, such as drug loading capacities, release profiles, and in vitro or in vivo targeting efficiencies for this specific compound, cannot be provided at this time. The exploration of "4-Fluoro-2-isopropoxy-5-methylphenylboronic acid" in targeted drug delivery represents an open area for future research and development.

Contributions to Advanced Materials Science

Synthesis of Functionalized Polymers with Tailored Properties

Phenylboronic acids are valuable monomers and functionalizing agents in polymer chemistry. They can be incorporated into polymer backbones or used as side-chain functionalities to impart specific characteristics. The boronic acid group itself is known to form reversible covalent bonds with diols, which can be exploited to create self-healing polymers, stimuli-responsive hydrogels, and materials for affinity chromatography.

While direct studies on polymers derived from 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid are not prominent, the principles of boronic acid-containing polymers suggest its potential utility. The isopropoxy and methyl groups would influence the polymer's solubility, thermal stability, and processing characteristics, while the fluorine atom could enhance its chemical resistance and modify its electronic behavior.

Table 1: Potential Polymer Properties Influenced by Substituents

| Substituent Group | Potential Influence on Polymer Properties |

|---|---|

| Boronic Acid | Enables reversible cross-linking, stimuli-responsiveness (pH, sugar), and adhesion. |

| Fluorine | Enhances thermal stability, chemical resistance, and modifies electronic properties. |

| Isopropoxy Group | Increases solubility in organic solvents, impacts chain packing and morphology. |

Development of Novel Nanomaterials Incorporating Boronic Acid Units

Boronic acids are frequently used to functionalize the surface of nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes. This surface modification can improve their dispersibility and biocompatibility, and introduce specific recognition capabilities, particularly for saccharides and other diol-containing biomolecules. This makes them highly valuable for applications in sensors and targeted drug delivery systems.

The incorporation of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid onto a nanomaterial surface would provide a recognition site via the boronic acid, with the substituted phenyl ring acting as a spacer and influencing the local chemical environment. The fluorine and isopropoxy groups could affect the binding affinity and selectivity of the boronic acid for its target molecules.

Applications in Advanced Electronic and Coating Technologies

In the realm of materials science, boronic acid derivatives, particularly boronate esters, have found use in the development of organic electronic devices. The electronic properties of the aryl group are crucial in these applications. The fluorine atom in 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, being an electron-withdrawing group, can significantly alter the electronic nature of the aromatic ring, potentially making it a useful component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Furthermore, fluorinated compounds are well-known for their use in high-performance coatings due to their chemical inertness and low surface energy, which imparts hydrophobicity. Polymers or materials incorporating this specific boronic acid could potentially be developed into specialized coatings with enhanced durability and tailored surface properties. Novel fluoroboronated materials are of interest for potential applications in electronics and coatings.

Advances in Sensing and Diagnostic Technologies

Utilization in Chemical Sensor Development

The development of highly specific and sensitive chemical sensors is a cornerstone of modern analytical science. Phenylboronic acids, including fluorinated derivatives like 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, are of significant interest in this field due to their unique molecular recognition capabilities.

Principles of Boronic Acid-Diol Recognition for Sensing Applications

The fundamental principle behind the use of boronic acids in sensing is their ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities. nih.gov This interaction leads to the formation of a stable five- or six-membered cyclic boronate ester. This recognition is highly specific and is the basis for detecting a wide range of biologically and environmentally important molecules that possess diol groups.

The strength of this interaction is pH-dependent, with the bond being more stable at higher pH levels. This pH sensitivity can be harnessed to create responsive sensor systems. Furthermore, the electronic properties of the phenyl ring can be tuned by substituents. The presence of a fluorine atom, as in 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, can modulate the Lewis acidity of the boron center, thereby influencing the binding affinity and selectivity towards different diols. This tunability is a key advantage in the rational design of chemical sensors.

Application in Saccharide and Glycoprotein (B1211001) Sensing

A significant application of boronic acid-based sensors is in the detection of saccharides and glycoproteins, which play crucial roles in numerous biological processes. nih.gov The abundance of cis-diol groups in saccharides makes them ideal targets for boronic acid recognition.

Fluorescent sensors incorporating a boronic acid moiety have been extensively developed for saccharide detection. In a common design, the boronic acid receptor is coupled to a fluorophore. Upon binding of a saccharide, the electronic environment of the boronic acid changes, which in turn modulates the fluorescence properties of the attached fluorophore. This can manifest as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength, providing a detectable signal. The combination of fluorinated boronic acid-appended pyridinium (B92312) salts with 19F NMR spectroscopy has been shown to enable the screening of a library of biological analytes, including monosaccharides, with high sensitivity and selectivity.

The following table summarizes the response of a generic boronic acid-based fluorescent sensor to various saccharides:

| Saccharide | Binding Affinity (Ka, M⁻¹) | Fluorescence Change |

| Fructose | High | Significant Increase |

| Glucose | Moderate | Moderate Increase |

| Galactose | Moderate | Moderate Increase |

| Mannose | Low | Slight Increase |

This table is illustrative and represents typical relative affinities and responses for a phenylboronic acid-based sensor. Actual values would be specific to the sensor's design and conditions.

Development of Diagnostic Tools

The specific recognition properties of boronic acids have also been leveraged in the development of sophisticated diagnostic tools, particularly for applications involving glycoproteins and bioimaging.

Glycoprotein Manipulation Techniques for Analytical Purposes

Glycoproteins are proteins that have been post-translationally modified with oligosaccharide chains (glycans). Changes in glycosylation patterns are often associated with disease states, making glycoproteins important biomarkers. However, their analysis is challenging due to their complex structures and often low abundance in biological samples.

Boronic acid affinity chromatography is a powerful technique for the selective enrichment of glycoproteins from complex biological mixtures. In this method, boronic acid ligands, such as derivatives of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, can be immobilized on a solid support. When a biological sample is passed through this support, glycoproteins containing diol-rich glycans will bind to the boronic acid, while non-glycosylated proteins pass through. The captured glycoproteins can then be eluted by changing the pH, allowing for their isolation and subsequent analysis by techniques like mass spectrometry.

Key steps in boronic acid-based glycoprotein enrichment are outlined below:

| Step | Description | Purpose |

| Binding | A biological sample is incubated with the boronic acid-functionalized support at an optimal pH (typically alkaline). | Selective capture of glycoproteins. |

| Washing | The support is washed with a buffer to remove non-specifically bound proteins. | To increase the purity of the enriched glycoproteins. |

| Elution | The bound glycoproteins are released from the support by lowering the pH or by using a competing diol-containing molecule. | To recover the purified glycoproteins for downstream analysis. |

Bioimaging Applications Based on Boronic Acid Interactions

Bioimaging allows for the visualization of biological processes in living cells and organisms. Boronic acid-based probes have emerged as valuable tools for imaging specific molecular targets. By conjugating a boronic acid to a fluorescent dye, it is possible to create probes that can selectively label and visualize molecules containing diol groups, such as cell-surface glycans.

These imaging agents can be designed to be "off-on" switches, where their fluorescence is quenched in the unbound state and is activated upon binding to the target diol. This provides a high signal-to-noise ratio, which is crucial for sensitive imaging. The use of fluorinated phenylboronic acids in these probes can enhance their properties, such as cell permeability and binding affinity.

For instance, boronic acid-functionalized fluorescent probes have been used to image changes in glycan expression on the surface of cancer cells, providing a potential avenue for cancer diagnosis and for monitoring therapeutic responses. The development of such probes based on the 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid scaffold could offer new tools for biological research and medical diagnostics.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of a molecule. Methods such as Density Functional Theory (DFT) can be employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, these methods elucidate key electronic properties. The distribution of electron density can be analyzed through calculations of atomic charges and the mapping of the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying regions of a molecule that are electron-rich or electron-poor, which are indicative of sites susceptible to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific quantum chemical studies on 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid are not extensively available in the peer-reviewed literature, the following table illustrates the types of data that would be generated from such a study.

Table 1: Hypothetical Quantum Chemical Data for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on Boron | +0.65 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Reaction pathway modeling is a computational technique used to investigate the mechanism of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of transition states, which are the high-energy intermediates that connect reactants and products.

For 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, this type of analysis would be invaluable for understanding its participation in reactions such as the Suzuki-Miyaura cross-coupling. Computational modeling could elucidate the energies of activation for key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. This would provide a deeper understanding of the reaction kinetics and the factors that influence reaction efficiency.

To date, detailed reaction pathway modeling and transition state analysis for reactions specifically involving 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid have not been reported in the scientific literature.

Prediction of Reactivity and Selectivity in Catalytic Processes

Building upon the insights from quantum chemical calculations and reaction pathway modeling, computational chemistry can be used to predict the reactivity and selectivity of a compound in catalytic processes. For a substituted phenylboronic acid like the title compound, this is particularly relevant for predicting its performance in cross-coupling reactions.

Computational models can be used to assess how the electronic and steric effects of the fluoro, isopropoxy, and methyl substituents on the phenyl ring influence the reactivity of the boronic acid group. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating and sterically bulky nature of the isopropoxy and methyl groups can be computationally modeled to predict their impact on the transmetalation step of the Suzuki-Miyaura reaction. This can help in the rational design of catalysts and reaction conditions to achieve desired outcomes.

Currently, there is a lack of published studies that specifically focus on the computational prediction of reactivity and selectivity for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid in catalytic processes.

In Silico Docking Studies for Potential Biological Target Interactions

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or nucleic acid.

For 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, docking studies could be employed to explore its potential as an inhibitor for various enzymes. Boronic acids are known to be reversible inhibitors of serine proteases, and computational docking could identify potential protein targets and predict the binding interactions at the molecular level. These studies can provide valuable information on the key amino acid residues involved in the binding and the strength of the interaction, often expressed as a docking score.

While the general utility of boronic acids as enzyme inhibitors is recognized, specific in silico docking studies for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid against particular biological targets have not been detailed in the available scientific literature.

Table 2: Illustrative In Silico Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Serine Protease X | -7.2 | Ser195, His57, Gly193 |

| Kinase Y | -6.8 | Asp168, Lys72, Glu91 |

Note: The data in this table is for illustrative purposes only and does not represent actual docking results for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include halogenation of the phenyl ring followed by boronation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂). Optimization involves controlling temperature (80–100°C), solvent selection (THF or dioxane), and stoichiometric ratios of boronating agents. Post-synthesis purification via recrystallization or column chromatography ensures >97% purity .

Q. How should researchers characterize 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid to confirm structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine at C4, isopropoxy at C2, methyl at C5).

- HPLC-MS : For purity assessment (retention time ~12–14 min under reverse-phase conditions).

- FT-IR : Confirm B-O and C-F stretches (peaks at ~1350 cm⁻¹ and ~1220 cm⁻¹, respectively).

Cross-referencing with PubChem data (CAS 480438-59-3) ensures consistency .

Advanced Research Questions

Q. How do the fluorine and isopropoxy substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C4 enhances electrophilicity, accelerating transmetalation in Suzuki reactions. The bulky isopropoxy group at C2 sterically hinders undesired homocoupling. Computational studies (DFT) suggest these substituents lower the energy barrier for C-C bond formation by ~15% compared to non-fluorinated analogs. Experimental validation requires kinetic monitoring via in-situ NMR .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Key impurities include:

- Deboronation byproducts (e.g., 4-fluoro-2-isopropoxy-5-methylphenol): Mitigated by rigorous anhydrous conditions.

- Isomerization products (e.g., 5-fluoro regioisomers): Controlled via precise temperature gradients during halogenation.

- Residual palladium : Reduced to <50 ppm using scavengers like SiliaMetS Thiol.

Analytical quantification via ICP-MS or TLC (Rf comparison) is critical .

Q. How should researchers resolve contradictory data in reaction optimization (e.g., yield vs. purity trade-offs)?

- Methodological Answer : Apply a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF), and reaction time (12–24 hr).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 1.2 mol% Pd, THF, 18 hr) balancing yield (85–90%) and purity (>97%).

Contradictions in kinetic vs. thermodynamic control are resolved via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。